4',5'-Dimethyl-5-carboxyfluorescein

Description

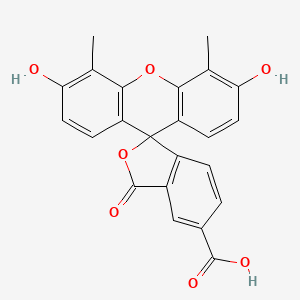

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3',6'-dihydroxy-4',5'-dimethyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O7/c1-10-17(24)7-5-15-19(10)29-20-11(2)18(25)8-6-16(20)23(15)14-4-3-12(21(26)27)9-13(14)22(28)30-23/h3-9,24-25H,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPPXXBBVCHENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC3=C(C24C5=C(C=C(C=C5)C(=O)O)C(=O)O4)C=CC(=C3C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30142947 | |

| Record name | 4',5'-Dimethyl-5-carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30142947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100111-02-2 | |

| Record name | 4',5'-Dimethyl-5-carboxyfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100111022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',5'-Dimethyl-5-carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30142947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Advanced Derivatization for Research Utility

Established Synthetic Pathways for 4',5'-Dimethyl-5-carboxyfluorescein

The synthesis of the this compound molecule is built upon established chemical reactions, tailored to introduce specific functionalities onto the base fluorescein (B123965) structure.

The foundational structure of fluorescein and its derivatives is the xanthene ring system. Its construction is most commonly achieved through a chemo-selective Friedel-Crafts acylation reaction. In a typical synthesis, this involves the condensation of a resorcinol (B1680541) derivative with a phthalic anhydride (B1165640) derivative in the presence of a strong acid catalyst. epa.gov For the specific synthesis of this compound, this reaction would utilize 4,5-dimethylresorcinol (B1198896) as the resorcinol component. The acid, often methanesulfonic acid, serves as both a catalyst and a solvent, facilitating the electrophilic attack on the electron-rich resorcinol rings to form the characteristic spiro-fused xanthene core. This method is a cornerstone of xanthene dye synthesis due to its efficiency in creating the complex heterocyclic scaffold. uni-muenchen.de

The specific functional groups that define this compound are introduced through the careful selection of starting materials for the condensation reaction.

Methyl Groups : The two methyl groups at the 4' and 5' positions are incorporated by using 4,5-dimethylresorcinol as the starting phenol. The positions of these groups on the resorcinol ring directly translate to their final positions on the upper portion of the fluorescein xanthene structure.

Carboxyl Group : The carboxyl group at the 5-position on the lower phenyl ring is introduced by using trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride) as the phthalic anhydride component. epa.gov The anhydride group reacts with the two molecules of dimethylresorcinol to form the xanthene structure, while the unreacted carboxylic acid group at the 4-position of the anhydride becomes the 5-carboxy substituent on the final product.

This strategic selection of precursors allows for the direct assembly of the molecule with the desired functionalities in a single key step.

Table 1: Precursors for the Synthesis of this compound

| Final Moiety | Precursor Compound | Role in Synthesis |

|---|---|---|

| Xanthene Core & Methyl Groups | 4,5-Dimethylresorcinol | Forms the core fluorescent ring system and introduces methyl substituents. |

To ensure the suitability of the synthesized dye for research purposes, reaction conditions are optimized to maximize yield and chemical purity. A common challenge in the synthesis of carboxyfluorescein derivatives is the formation of regioisomers (e.g., 5-carboxy and 6-carboxy isomers). researchgate.net

Key optimization parameters include:

Temperature and Reaction Time : The condensation reaction is typically heated (e.g., at 85°C) for an extended duration (e.g., 24 hours) to ensure complete reaction.

Catalyst/Solvent : Methanesulfonic acid is often preferred as it is an effective condensing agent. epa.gov

Purification : After the initial reaction, the crude product is precipitated by pouring the reaction mixture into ice water. Subsequent purification is critical. Fractional crystallization is a powerful technique for separating the desired 5-carboxy isomer from the 6-carboxy isomer. This process exploits the slight differences in solubility between the isomers in specific solvent systems, such as methanol/hexane or ethanol/hexane, to achieve high regioisomeric purity (>98%).

Regioselective Derivatization Approaches for Bioconjugation

The true power of this compound in biological research comes from its ability to be covalently attached to other molecules. This is achieved by converting its carboxylic acid group into a reactive moiety that can form a stable bond with functional groups on proteins, nucleic acids, or other targets.

For targeting primary amines, such as the lysine (B10760008) residues in proteins, the carboxyl group is commonly converted into an N-hydroxysuccinimide (NHS) ester. sci-hub.senih.gov NHS esters are highly reactive towards nucleophilic attack from aliphatic amines, forming a stable amide bond while releasing the water-soluble N-hydroxysuccinimide byproduct. researchgate.netlumiprobe.com

The synthesis is typically a one-step coupling reaction:

The carboxylic acid (this compound) is dissolved in a suitable anhydrous organic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), are added. researchgate.net

The DCC activates the carboxyl group, which is then attacked by the hydroxyl group of NHS to form the active ester. The reaction is typically stirred at room temperature.

The resulting NHS ester is a widely used tool for labeling biomolecules. lumiprobe.commedchemexpress.com

Table 2: General Reaction for NHS Ester Formation

| Reactant 1 | Reactant 2 | Coupling Agent | Product | Byproduct |

|---|

To achieve specificity for thiol groups, found in the cysteine residues of proteins, the fluorescein derivative can be functionalized with a maleimide (B117702) group. Maleimides are highly selective for thiols, reacting via a Michael addition to form a stable thioether bond. nih.govnih.gov

The synthesis of a maleimide derivative from the carboxylic acid is a multi-step process:

Amine Introduction : The carboxylic acid is first converted into an amine. This can be achieved by coupling the carboxyl group to a diamine linker (e.g., ethylenediamine) using standard carbodiimide chemistry (like the NHS ester formation described above). This results in an intermediate with a free primary amine.

Maleimide Formation : The resulting amine-functionalized fluorescein is then reacted with maleic anhydride. This reaction forms a maleamic acid intermediate.

Cyclodehydration : The maleamic acid is then cyclized to form the final maleimide ring. This is typically accomplished by heating with a dehydrating agent, such as acetic anhydride, or by using a carbodiimide reagent. nih.gov

This regioselective derivatization provides a powerful tool for site-specific labeling of proteins at cysteine residues. nih.gov

Orthogonal Functionalization via Click Chemistry Methodologies

The chemical versatility of this compound can be significantly expanded through orthogonal functionalization strategies, most notably via click chemistry. This family of reactions, characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions, allows for the precise conjugation of the fluorophore to various biomolecules or surfaces. researchgate.netnih.gov The most common approach involves modifying the carboxyl group of the fluorescein derivative to incorporate a bioorthogonal handle, such as an alkyne or an azide (B81097).

This modification prepares the fluorophore for a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. researchgate.netthermofisher.com For instance, the carboxyl group can be activated and reacted with an amine-containing alkyne or azide linker. The resulting functionalized fluorophore can then be "clicked" onto a target molecule—such as a protein, nucleic acid, or small-molecule ligand—that has been correspondingly modified with the complementary functional group. acs.org

The CuAAC reaction is known for its high efficiency and the formation of a stable triazole linkage. thermofisher.com However, the potential cytotoxicity of the copper catalyst can be a concern in live-cell applications. thermofisher.com To circumvent this, copper-free click chemistry methods like SPAAC, which utilize strained cyclooctynes (e.g., dibenzocyclooctyne, DIBO), have been developed. These reactions proceed efficiently at physiological temperatures without the need for a metal catalyst, making them highly suitable for biological systems. thermofisher.comnih.gov This orthogonal approach allows researchers to attach this compound to specific targets within a complex biological milieu with high precision and minimal side reactions. nih.gov

A typical reaction scheme for functionalizing the carboxyl group for click chemistry is presented below:

Interactive Data Table: Click Chemistry Functionalization Strategies

Users can sort the table by clicking on the headers.

| Reaction Type | Functional Group on Fluorophore | Complementary Group on Target | Key Features | Primary Application Area |

|---|---|---|---|---|

| CuAAC | Terminal Alkyne or Azide | Azide or Terminal Alkyne | High reaction rate, forms stable 1,4-disubstituted triazole. thermofisher.com | In vitro conjugation, fixed cells, material science. |

| SPAAC | Azide | Strained Alkyne (e.g., DIBO) | Copper-free, biocompatible, rapid kinetics. thermofisher.com | Live-cell imaging, in vivo studies. |

| Thiol-ene | Alkene (ene) | Thiol | High efficiency, tolerant to oxygen and water. acs.org | Polymer synthesis, surface modification. |

Production of Lipid-Soluble Precursors for Intracellular Delivery (e.g., Diacetates)

To overcome the general impermeability of the cell membrane to charged, hydrophilic molecules like carboxyfluoresceins, lipid-soluble precursors are synthesized. A prevalent and effective strategy is the conversion of the polar hydroxyl and carboxyl groups into more hydrophobic esters. For this compound, this is commonly achieved by creating the diacetate derivative, often referred to as this compound diacetate (DM-CFDA). sigmaaldrich.commerckmillipore.com

The synthesis can be accomplished by reacting the parent fluorophore with acetic anhydride, often in the presence of a base like pyridine. researchgate.net This reaction acetylates the two phenolic hydroxyl groups of the fluorescein core. The resulting diacetate is a non-fluorescent and cell-permeant molecule. sigmaaldrich.comresearchgate.net Its increased lipophilicity allows it to passively diffuse across the lipid bilayer of the cell membrane into the cytoplasm. nih.gov

Once inside the cell, ubiquitous intracellular esterase enzymes recognize and hydrolyze the acetate (B1210297) esters, cleaving them to regenerate the original this compound. nih.govberkeley.edu This enzymatic cleavage has two critical consequences: first, it restores the fluorophore's vibrant fluorescence, and second, it traps the now-charged and hydrophilic molecule within the cell, as it can no longer readily diffuse back across the membrane. nih.govyoutube.com This mechanism allows for the specific labeling of viable cells that possess active esterases. nih.govresearchgate.net

Interactive Data Table: Properties of Fluorescein vs. Diacetate Precursor

Users can filter the data by property.

| Property | This compound | This compound Diacetate |

|---|---|---|

| Fluorescence | Strong green fluorescence | Non-fluorescent. sigmaaldrich.comresearchgate.net |

| Cell Permeability | Low / Impermeable | High (passive diffusion). sigmaaldrich.comnih.gov |

| Solubility | Soluble in aqueous base | Soluble in organic solvents (e.g., DMSO). sigmaaldrich.com |

| Intracellular Fate | - | Hydrolyzed by esterases to parent form. nih.govnih.gov |

| Primary Use | pH indicator, fluorescent label | Live-cell staining, viability assays. nih.gov |

Chromatographic and Spectroscopic Validation of Synthesized Derivatives for Research Applications

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purification

The synthesis of carboxyfluorescein and its derivatives often yields a mixture of regioisomers, typically the 5-carboxy and 6-carboxy isomers, due to the nature of the condensation reaction used in their preparation. rsc.org These isomers can exhibit different chemical reactivities and biological activities, making their separation essential for many research applications. High-Performance Liquid Chromatography (HPLC) is the definitive method for both the analytical assessment of purity and the preparative-scale separation of these isomers. nih.gov

Reverse-phase HPLC (RP-HPLC) is commonly employed for this purpose. The separation relies on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. A typical mobile phase consists of an aqueous buffer (often containing an acid like trifluoroacetic acid or formic acid to control the ionization state of the carboxyl group) and an organic modifier such as acetonitrile (B52724) or methanol. acs.org By running a gradient of increasing organic modifier concentration, the isomers can be effectively resolved and purified. The purity of the collected fractions is often confirmed by analytical HPLC, with commercial standards typically having a purity of ≥90% or higher. sigmaaldrich.comsigmaaldrich.com

Interactive Data Table: Illustrative HPLC Parameters for Isomer Purification

This table provides example conditions and is not from a single, specific experiment.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Preparative C18 (e.g., 250 x 21.2 mm, 10 µm) | Stationary phase for reverse-phase separation. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component; TFA acts as an ion-pairing agent. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic modifier to elute compounds. |

| Gradient | 20-60% B over 30 minutes | Gradually increases mobile phase hydrophobicity to resolve isomers. |

| Flow Rate | 15-25 mL/min | Appropriate for preparative scale separation. |

| Detection | UV-Vis at ~490 nm | Monitors the elution of fluorescein derivatives. |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation

Following synthesis and purification, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its derivatives. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) techniques are used to verify the molecular structure, confirm the position of substituents, and ensure the success of derivatization reactions. acs.org

The ¹H NMR spectrum provides information on the number and chemical environment of protons. For this compound, characteristic signals would include those for the aromatic protons on the xanthene and phthalic acid moieties, as well as sharp singlets for the two methyl groups. The integration of these signals confirms the correct proton count for each type of hydrogen.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key signals would include those for the carbonyl carbon of the carboxylic acid, the spiro carbon of the xanthene core, and the various aromatic carbons. The chemical shifts of the carbons attached to the methyl groups provide further confirmation of their placement. When derivatives such as the diacetate are synthesized, the appearance of new signals corresponding to the acetyl methyl and carbonyl carbons, along with shifts in the aromatic signals of the xanthene ring, provides definitive evidence of the successful modification. mdpi.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Values are illustrative and based on related structures. Solvent: DMSO-d₆.

| Proton Type | Predicted δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Carboxyl (COOH) | ~12.0 - 13.0 | Singlet (broad) | Exchangeable proton, shift is concentration dependent. |

| Aromatic (Phthalic) | ~7.5 - 8.2 | Multiplet | Protons on the carboxyphenyl ring. |

| Aromatic (Xanthene) | ~6.5 - 6.8 | Multiplet | Protons on the dimethylated xanthene rings. |

Spectroscopic Principles and Mechanistic Insights into 4 ,5 Dimethyl 5 Carboxyfluorescein Photophysics

Fundamental Photophysical Characteristics of Xanthene Fluorophores

Xanthene dyes, the class of compounds to which 4',5'-Dimethyl-5-carboxyfluorescein belongs, are renowned for their excellent photophysical properties. alfachemic.com These include high molar extinction coefficients, high fluorescence quantum yields, and notable stability. alfachemic.com The core xanthene structure gives rise to strong fluorescence, typically in the yellow to red region of the spectrum. alfachemic.com The versatility of xanthene dyes is further enhanced by the ease with which their structure can be modified, allowing for the fine-tuning of their spectroscopic characteristics. alfachemic.com

Key photophysical parameters of xanthene dyes, such as absorption and emission maxima, quantum yield, and Stokes shift, are influenced by their chemical environment. For instance, a study on a novel xanthene-based bi-functional reactive dye demonstrated that the absorption and emission wavelengths ranged from 465-490 nm and 498-538 nm, respectively, with the quantum yield varying between 0.04 and 0.66 in different solvents. icrc.ac.ir This highlights the sensitivity of these dyes to their surroundings.

The fundamental structure of xanthene dyes, including fluorescein (B123965) and rhodamine derivatives, features a xanthene core. Modifications at various positions on this core can significantly impact their properties. For example, substitutions at the 3-position can influence chemical behaviors like spirocyclization and water solubility without drastically altering the fundamental photophysical properties such as absorption and emission wavelengths. nih.gov Conversely, heteroatom substitution at the 10' position can shift the excitation and emission spectra further into the red and near-infrared regions, which is advantageous for avoiding phototoxicity and autofluorescence in biological imaging. nih.gov

Environmental Modulators of this compound Fluorescence

The fluorescence of this compound is highly sensitive to its local microenvironment. This sensitivity is a key attribute that is exploited in various sensing and imaging applications.

Fluorescein and its derivatives, including carboxyfluoresceins, are well-established pH indicators. muni.cznih.gov The fluorescence intensity of these molecules is dependent on the pH of their environment. nih.govresearchgate.net At neutral pH, the dianionic form of fluorescein is predominant and highly fluorescent. nih.gov As the pH becomes more acidic, protonation leads to monoanionic, neutral, and eventually cationic forms, which exhibit significantly reduced fluorescence. nih.gov

Carboxyfluorescein derivatives are particularly useful for intracellular pH monitoring due to their reduced leakage from cells compared to the parent fluorescein molecule. nih.gov The additional carboxylic acid group imparts a negative charge, which hinders its passage through lipid membranes. nih.gov For instance, 5(6)-carboxyfluorescein (B613776) (a mixture of isomers including the 5-carboxyfluorescein (B1664652) component) is sensitive to pH changes in the slightly acidic to neutral range (pH 5.0 to 7.8). muni.cz This makes it suitable for probing pH in various cellular compartments and for applications in bioprocessing and clinical diagnostics. muni.cz The introduction of electron-withdrawing groups, such as in fluorinated derivatives like Oregon Green, can lower the pKa, making them suitable for monitoring more acidic environments. nih.gov

| Derivative | pKa | Optimal pH Range | Key Feature |

|---|---|---|---|

| Fluorescein | ~6.4 | Slightly acidic to neutral | High quantum yield. nih.gov |

| 5(6)-Carboxyfluorescein | - | 5.0 - 7.8 | Reduced cell leakage. muni.cznih.gov |

| BCECF | ~7.0 | Around neutral | More precise for physiological pH. nih.gov |

| Oregon Green | ~4.7 | Acidic | Suitable for acidic organelles. nih.gov |

The photophysical properties of fluorescent dyes are significantly affected by the polarity and viscosity of the surrounding solvent. nih.govresearchgate.net For polar fluorescent molecules, an increase in solvent polarity often leads to a bathochromic (red) shift in the emission spectrum. nih.govresearchgate.net This is due to the stabilization of the excited state by the polar solvent molecules. researchgate.net

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be influenced by the solvent. In some cases, increasing solvent polarity can lead to a decrease in quantum yield due to the promotion of non-radiative decay pathways. researchgate.netnih.gov For example, a study on a coumarin (B35378) derivative showed that the relative quantum yield was lower in non-polar solvents, indicating less fluorescence in such environments. nih.gov The relationship between solvent polarity and quantum yield is complex and depends on the specific dye and its electronic structure.

Solvent viscosity primarily affects the rotational freedom of the fluorophore. In viscous environments, the rotation of the molecule is hindered, which can lead to an increase in fluorescence anisotropy and, in some cases, an increase in quantum yield by reducing non-radiative decay pathways associated with molecular motion. nih.gov

| Solvent Property | Effect on Emission Spectrum | Effect on Quantum Yield |

|---|---|---|

| Increasing Polarity | Bathochromic (red) shift for polar dyes. nih.govresearchgate.net | Can decrease due to increased non-radiative decay. researchgate.netnih.gov |

| Increasing Viscosity | Minimal spectral shift. | Can increase by reducing non-radiative decay from molecular motion. nih.gov |

Advanced Spectroscopic Methodologies for Characterizing this compound Interactions

The unique photophysical properties of this compound make it a valuable tool for advanced spectroscopic techniques that provide insights into molecular dynamics and interactions.

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that measures the exponential decay rate of fluorescence, known as the fluorescence lifetime. wikipedia.orgnih.gov Unlike fluorescence intensity, the fluorescence lifetime is largely independent of fluorophore concentration and excitation intensity, making it a more robust parameter for quantitative measurements. wikipedia.orgresearchgate.net The fluorescence lifetime is sensitive to the local microenvironment of the fluorophore, including factors like pH, ion concentration, viscosity, and the presence of quenching agents. wikipedia.org

FLIM can be used to visualize conformational changes in biomolecules. For example, it has been employed to study the activation-dependent conformational changes of integrin receptors on the cell surface. stfc.ac.uk By measuring the fluorescence lifetime of a labeled molecule in different cellular locations, researchers can gain insights into its functional state. stfc.ac.uk FLIM is particularly useful in Förster Resonance Energy Transfer (FRET) studies, where the lifetime of the donor fluorophore is quenched in the presence of an acceptor, providing a measure of their proximity.

Fluorescence anisotropy, also known as fluorescence polarization, is a technique that provides information about the size, shape, and rotational mobility of fluorescently labeled molecules. shimadzu.com When a fluorophore is excited with polarized light, the emitted light will also be polarized to some extent. The degree of polarization is quantified by the fluorescence anisotropy (r).

The anisotropy value is influenced by the rotational correlation time of the molecule, which is related to its size and the viscosity of the medium. shimadzu.com When a small fluorescent probe like this compound binds to a much larger macromolecule, such as a protein, its rotational motion is significantly slowed down. This results in an increase in the measured fluorescence anisotropy. nih.gov

This principle is widely used in binding assays to determine dissociation constants (KD) for protein-ligand interactions. nih.gov By titrating a labeled ligand with a protein and measuring the change in fluorescence anisotropy, a binding curve can be generated. nih.gov This technique is particularly valuable for high-throughput screening of potential inhibitors of protein function. nih.gov

Förster Resonance Energy Transfer (FRET) Applications and Quenching Mechanisms

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a proximal ground-state acceptor molecule through long-range dipole-dipole interactions. wikipedia.orgaatbio.com The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of their separation. wikipedia.orguni-koeln.de This property makes FRET a "spectroscopic ruler" for measuring molecular-scale distances, typically in the 1-10 nanometer range. aatbio.comuni-koeln.de

Derivatives of fluorescein, such as this compound, are frequently employed as donor fluorophores in FRET-based studies due to their favorable photophysical properties, including high quantum yields and spectral characteristics. nih.gov A common application involves pairing a carboxyfluorescein derivative with an acceptor like carboxytetramethylrhodamine to investigate the structure and conformational dynamics of biomolecules. cgohlke.com For FRET to occur efficiently, several conditions must be met: the donor and acceptor must be in close proximity, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the transition dipoles of the two molecules must be favorably oriented. aatbio.com

The key parameter governing FRET efficiency is the Förster radius (R₀), defined as the distance at which energy transfer efficiency is 50%. aatbio.com The R₀ value is characteristic of a specific donor-acceptor pair.

Table 1: Representative Förster Radii (R₀) for Common FRET Pairs This table provides examples of commonly used FRET pairs to illustrate typical R₀ values. Note that the fluorescein/rhodamine pair is a classic example.

| Donor | Acceptor | R₀ (Å) |

| Fluorescein | Tetramethylrhodamine (B1193902) | 49-56 |

| 5-Carboxyfluorescein (5-FAM) | Tetramethylrhodamine (TMR) | ~55 |

| Cyanine (B1664457) 3 (Cy3) | Cyanine 5 (Cy5) | ~54 |

| Alexa Fluor 488 | Alexa Fluor 555 | ~70 |

Data sourced from general FRET literature and principles. aatbio.comuni-koeln.de

FRET Applications:

Structural Elucidation of Biomolecules: In a notable study, 5-carboxyfluorescein (as the donor) and 5-carboxytetramethylrhodamine (B559615) (as the acceptor) were covalently attached to synthetic RNA strands. cgohlke.com By measuring FRET efficiency, researchers were able to model the three-dimensional structure of the hammerhead ribozyme in solution. cgohlke.com

Detecting Nucleic Acid Conformations: FRET has been used to demonstrate the bending of DNA and RNA helices containing structural features like bulge loops. cgohlke.com By labeling the 5' termini of the nucleic acid strands with fluorescein and rhodamine, the extent of energy transfer was shown to increase as the number of bulged bases changed, indicating a shortening of the end-to-end distance of the helix. cgohlke.com

Quenching Mechanisms: Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. wikipedia.org For fluorescein derivatives, several quenching mechanisms are significant.

Concentration Quenching (Self-Quenching): At high concentrations, such as when encapsulated in liposomes, carboxyfluorescein exhibits significant fluorescence quenching. nih.govresearchgate.net This phenomenon is primarily driven by two related processes:

Dimer Formation: Carboxyfluorescein molecules can form non-fluorescent dimers in solution. This static quenching mechanism reduces the population of fluorescent monomers available for excitation. nih.govresearchgate.net

Energy Transfer to Dimers: An excited monomer can transfer its energy via FRET to a non-fluorescent dimer. nih.govresearchgate.net This dynamic process shortens the fluorescence lifetime of the monomer. The Förster critical transfer distance for this monomer-dimer energy transfer has been calculated to be approximately 57 Å. nih.govresearchgate.net

Collisional Quenching: This dynamic process occurs when the excited fluorophore collides with another molecule (a quencher) in solution, resulting in non-radiative de-excitation. wikipedia.org While some studies have investigated collisional self-quenching, evidence suggests that for xanthene dyes like carboxyfluorescein, energy transfer to dimers is a much faster and more dominant quenching mechanism at high concentrations. researchgate.net

Photoinduced Electron Transfer (PET): Quenching can occur through the transfer of an electron between the fluorophore and another molecule in close contact. nih.gov Certain natural amino acids, such as tryptophan, methionine, and histidine, have been shown to quench related fluorophores like the Alexa Fluor dyes. nih.gov This is a critical consideration when labeling proteins, as amino acid residues in the local environment of the attached dye can significantly reduce its fluorescence output through PET. nih.gov

Computational and Theoretical Approaches to Photophysical Modeling

Computational chemistry provides powerful tools for understanding and predicting the photophysical properties of fluorophores like this compound. acs.org Theoretical models allow for the investigation of electronic structure, transition energies, and environmental effects at a level of detail that is often inaccessible through experimental methods alone. nih.govresearchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): DFT and its excited-state extension, TD-DFT, are the most widely used computational methods for studying the photophysics of organic dyes. nih.govresearchgate.net These approaches are employed to model a variety of molecular properties.

Optimized Molecular Structure: DFT calculations can determine the most stable ground-state and excited-state geometries of the fluorophore.

Electronic Properties: These methods are used to calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key determinant of the molecule's absorption and emission wavelengths. researchgate.net

Absorption and Emission Spectra: TD-DFT can simulate the electronic absorption and fluorescence emission spectra by calculating the energies of vertical electronic transitions between the ground and excited states. nih.gov These theoretical spectra can be directly compared with experimental data to validate the computational model. nih.gov

Electrostatic Potential Maps: Calculations can generate maps of the electrostatic potential on the molecule's surface, identifying electrophilic and nucleophilic regions. researchgate.net This is useful for understanding intermolecular interactions, such as those with solvent molecules or biological targets. researchgate.net

Table 2: Theoretical Parameters Calculated for Fluorescein Derivatives using DFT/TD-DFT This table illustrates the types of data generated from computational studies on fluorescein-like molecules. The values are representative and depend on the specific derivative and computational method used.

| Calculated Parameter | Typical Information Provided | Significance |

| HOMO-LUMO Energy Gap | 2.0 - 3.1 eV | Correlates with the energy of the main absorption band (S₀ → S₁ transition). researchgate.net |

| Excitation Energy (S₀ → S₁) | 2.5 - 2.8 eV | Predicts the wavelength of maximum absorption (λ_abs). |

| Emission Energy (S₁ → S₀) | 2.3 - 2.6 eV | Predicts the wavelength of maximum fluorescence (λ_em). |

| Oscillator Strength (f) | Dimensionless value (e.g., > 0.5) | Indicates the probability of an electronic transition; higher values correspond to stronger absorption. |

| Dipole Moment (μ) | Debyes (D) | Describes the charge distribution and its change upon excitation, influencing solvent interactions. |

Data conceptualized from findings reported in computational studies of fluorescein derivatives. nih.govresearchgate.net

Advanced computational models can also incorporate environmental effects, such as the polarity of the solvent or the influence of pH, to provide a more accurate picture of the fluorophore's behavior in different media. nih.gov For instance, theoretical calculations have been used to correlate changes in the electronic transition energies of fluorescein derivatives with experimental data obtained at various pH levels and in different solvents. nih.gov By systematically studying how substitutions on the fluorescein core (like the dimethyl and carboxy groups) alter the calculated electronic structure, researchers can gain insights into the structure-property relationships that govern the dye's unique photophysical characteristics. nih.gov

Advanced Methodologies Utilizing 4 ,5 Dimethyl 5 Carboxyfluorescein in Diverse Research Systems

High-Resolution Fluorescence Imaging Techniques

The quest for visualizing cellular structures and dynamics with ever-increasing detail has driven the development of numerous high-resolution fluorescence imaging techniques. 4',5'-Dimethyl-5-carboxyfluorescein, owing to its favorable spectral characteristics and ability to be conjugated to various biomolecules, has found application in several of these advanced microscopy methods. ontosight.ai

Confocal Laser Scanning Microscopy (CLSM) is a powerful optical imaging technique that provides enhanced optical resolution and contrast compared to conventional wide-field microscopy. wikipedia.org By employing a spatial pinhole to eliminate out-of-focus light, CLSM allows for the creation of sharp, detailed optical sections of a specimen. wikipedia.org This capability is crucial for the three-dimensional reconstruction of cellular structures and for tracking the dynamic localization of molecules within cells over time.

The application of fluorescent probes is central to CLSM, and fluorescein (B123965) derivatives are commonly used for this purpose. nih.govnih.gov In studies involving CLSM, this compound can be conjugated to specific molecules of interest, such as proteins or antibodies, to visualize their distribution within cells. For instance, in a manner similar to how other fluorophores like Cy5.5 are used, it can be attached to antibodies to track their binding to specific cellular receptors, providing insights into cellular targeting and uptake mechanisms. researchgate.net The principle of CLSM, focusing a laser beam to a specific depth, ensures that only the fluorescence emitted from that focal plane is detected, enabling precise spatio-temporal localization of the labeled molecules. wikipedia.org The quality and contrast of CLSM images are often best within a specific time frame after the introduction of the fluorescent probe. nih.gov

While CLSM offers significant improvements in resolution, it is still limited by the diffraction of light, which restricts the ability to distinguish objects closer than approximately 200 nanometers. ibidi.com Super-resolution microscopy techniques bypass this limitation, achieving resolutions down to the nanoscale (5-20 nm). ibidi.com These methods, including Stimulated Emission Depletion (STED) microscopy, Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM), have revolutionized the study of subcellular structures. ibidi.comnih.govnih.gov

The performance of these techniques is highly dependent on the photophysical properties of the fluorescent probes used. Dyes employed in super-resolution microscopy must exhibit specific characteristics, such as exceptional brightness and the ability to be photoswitched between fluorescent and dark states. biotium.com While specific applications of this compound in STED, STORM, or PALM are not extensively documented in the provided search results, the general principles of these techniques highlight the necessary characteristics for suitable fluorophores. For instance, in STORM, photoswitchable organic fluorophores are utilized, while PALM employs photoactivatable or photoconvertible fluorescent proteins. nih.gov The development of fluoromodules, which are proteins that bind to and enhance the properties of specific dyes, is an emerging strategy to improve the performance of fluorophores for super-resolution applications. biorxiv.org

| Technique | Principle | Typical Resolution |

| STED | A second laser depletes fluorescence from the outer region of the excitation spot, effectively narrowing the point-spread function. ibidi.comresearchgate.net | ~50 nm nih.gov |

| STORM | Utilizes photoswitchable fluorophores that are sequentially activated and imaged, allowing for their precise localization. nih.gov | ~20 nm nih.govnih.gov |

| PALM | Employs photoactivatable fluorescent proteins that are activated and imaged individually to generate a super-resolved image. nih.gov | ~20 nm nih.gov |

Live-cell imaging presents a unique set of challenges, as the illumination required for fluorescence microscopy can induce phototoxicity and photobleaching, where the fluorophore permanently loses its ability to fluoresce. mdpi.com Therefore, for prolonged observation of dynamic cellular processes, the use of bright and highly photostable fluorescent probes is paramount. nih.govnih.gov

The photostability of a fluorophore, such as this compound, is a critical factor for its utility in live-cell imaging. ontosight.ai While specific quantitative data on the photostability of this compound was not found in the search results, the general importance of this property is well-established. Researchers often seek to engineer or select fluorophores with enhanced photostability to enable longer imaging times with minimal signal degradation. nih.gov For instance, the development of brighter and more photostable variants of fluorescent proteins like mClover3 and mRuby3 demonstrates the ongoing efforts to improve tools for live-cell imaging. nih.gov The choice of fluorophore and imaging conditions must be carefully optimized to minimize phototoxic effects and ensure the biological relevance of the observed phenomena. mdpi.com

Quantitative fluorescence imaging techniques provide not only spatial information but also quantitative data on molecular dynamics and interactions. These methods include Fluorescence Recovery After Photobleaching (FRAP), Förster Resonance Energy Transfer (FRET), and Fluorescence Lifetime Imaging Microscopy (FLIM). nih.gov

FRAP is used to measure the mobility of fluorescently labeled molecules. A specific region of the cell is bleached with a high-intensity laser, and the rate at which fluorescence recovers in that region is monitored, providing information on the diffusion or transport of the labeled molecules.

FRET is a technique that can measure the distance between two fluorophores, a donor and an acceptor, on the nanometer scale. nih.gov When the donor and acceptor are in close proximity (typically 1-10 nm), the donor can transfer its excitation energy to the acceptor without the emission of a photon. nih.gov The efficiency of this energy transfer is highly dependent on the distance between the two molecules. nih.gov 5-Carboxyfluorescein (B1664652), a related compound, has been used as a FRET donor in studies of RNA structure. cgohlke.com

FLIM measures the fluorescence lifetime of a fluorophore, which is the average time it remains in the excited state before returning to the ground state. picoquant.com The fluorescence lifetime can be sensitive to the local environment of the fluorophore and can be used to distinguish between different molecular populations or to measure FRET. picoquant.com Combining FLIM with FRET (FLIM-FRET) provides a robust method for quantifying molecular interactions and conformational changes in living cells. nih.govpicoquant.comnih.gov

Flow Cytometry and Cell Sorting Methodologies

Flow cytometry is a high-throughput technology that allows for the rapid analysis of single cells or particles as they pass through a laser beam. nih.govnih.gov It is widely used for immunophenotyping, cell cycle analysis, and cell sorting. nih.govnih.govpitt.edu

Immunophenotyping is a key application of flow cytometry that involves the identification and quantification of different cell populations based on the expression of specific cell surface and intracellular antigens. nih.gov This is achieved by staining cells with antibodies that have been conjugated to fluorescent dyes.

This compound, with its carboxylic acid group, is well-suited for conjugation to antibodies. ontosight.ai These fluorescently labeled antibodies can then be used in multi-color flow cytometry experiments to identify and analyze complex cell populations. nih.gov For example, in the diagnosis of leukemia, a panel of antibodies labeled with different fluorophores can be used to accurately classify the type of leukemia based on the specific combination of antigens present on the cancer cells. nih.gov The high quantum yield of this compound contributes to the bright signals necessary for resolving distinct cell populations. ontosight.ai In fluorescence-activated cell sorting (FACS), a specialized type of flow cytometry, cells labeled with specific fluorescent antibodies can be physically separated from a heterogeneous population for further downstream analysis. youtube.comrockefeller.edu

| Application | Description |

| Immunophenotyping | Identification and quantification of cell populations based on the expression of specific antigens using fluorescently labeled antibodies. nih.gov |

| Cell Sorting (FACS) | Physical separation of specific cell populations from a mixed sample based on their fluorescent properties. youtube.com |

Fluorescent Immunoassays and Biosensor Development

The bright fluorescence of carboxyfluorescein derivatives makes them a component of choice for developing highly sensitive immunoassays and biosensors. ontosight.ai These tools translate the specific binding of an antibody or aptamer to its target into a measurable fluorescent signal.

Fluorescence-based immunoassays, including variations of the traditional ELISA, leverage fluorescent molecules to achieve high sensitivity. While specific examples detailing the use of this compound in ELISA were not the focus of the provided sources, the properties of the broader carboxyfluorescein family, often referred to as FAM, make them suitable for such applications. sigmaaldrich.com In a fluorescent ELISA, an antibody or antigen is labeled with a fluorophore like a carboxyfluorescein derivative. The binding event within the assay leads to the localization of the fluorophore, and the resulting signal intensity, measured by a fluorometer, corresponds to the quantity of the analyte. This method can offer a wider dynamic range and higher sensitivity compared to colorimetric detection methods.

Carboxyfluorescein and its derivatives are integral to the design of optical biosensors that utilize antibodies or aptamers as biorecognition elements. nih.gov Aptamers, which are single-stranded nucleic acids capable of binding to specific targets, can be engineered into sophisticated sensors. nih.gov A common design involves labeling the aptamer with a fluorophore, such as 5-carboxyfluorescein (FAM), and a quencher molecule. nih.gov In the absence of the target, the aptamer maintains a conformation that keeps the fluorophore and quencher in close proximity, resulting in suppressed fluorescence. nih.gov Upon binding to its target, the aptamer undergoes a conformational change, separating the fluorophore from the quencher and generating a measurable fluorescent signal. nih.gov

Antibody-based biosensors, or immunosensors, also employ these principles for the detection of various analytes, including disease markers and contaminants. nih.govnih.gov The high specificity of antibodies provides excellent selectivity for these sensors. nih.gov Recombinant antibody fragments are particularly valuable as they are small, stable, and can be genetically engineered for optimal immobilization on a sensor surface. nih.gov In these systems, a carboxyfluorescein derivative can be conjugated to a primary or secondary antibody to report the binding event, similar to its role in fluorescent immunoassays.

Table 1: Comparison of Biorecognition Elements in Fluorescent Biosensors

| Feature | Antibody-Based Biosensors | Aptamer-Based Biosensors |

| Recognition Element | Protein (Immunoglobulin) nih.gov | Single-stranded DNA or RNA nih.gov |

| Generation | Immunization of animals, hybridoma technology nih.gov | In vitro selection (SELEX) nih.gov |

| Specificity & Affinity | High, well-established nih.gov | High, comparable to monoclonal antibodies uci.edu |

| Modification | Chemical conjugation to specific amino acid residues | Straightforward chemical synthesis and modification nih.gov |

| Stability | Generally requires specific storage conditions | High thermal and chemical stability uci.edu |

Nucleic Acid Research Applications

In the realm of molecular biology, carboxyfluorescein dyes are workhorse reagents for labeling nucleic acids, enabling research in hybridization, DNA structure, and quantitative genetic analysis. ntsbio.com

Carboxyfluorescein derivatives are commonly attached to oligonucleotides to serve as fluorescent probes. nih.gov The synthesis of these labeled probes often involves using a phosphoramidite (B1245037) version of the dye, which can be incorporated into the oligonucleotide sequence during automated solid-phase synthesis. nih.gov For example, derivatives like 4',5'-dichloro-2',7'-dimethoxy-5(6)-carboxyfluorescein (JOE) have been prepared as phosphoramidites for efficient oligonucleotide labeling. nih.gov

These fluorescently-labeled oligonucleotides are critical for hybridization studies, such as in microarray-based sequencing. nih.gov In one approach, a target DNA fragment is hybridized to an array of immobilized oligonucleotides. nih.gov The subsequent binding of a fluorescently-labeled short oligonucleotide (e.g., a 5mer) to a contiguously stacked position can be monitored. nih.gov This technique, which can be enhanced with MALDI mass spectrometry, increases the accuracy of discriminating between perfect matches and mismatches in the DNA sequence. nih.gov The fluorescence emitted by the labeled probe confirms the specific hybridization event, providing data on DNA sequence and polymorphism. nih.gov

Carboxyfluorescein and its chemical relatives are cornerstone fluorophores for real-time polymerase chain reaction (qPCR) and DNA sequencing. uci.edu In qPCR, the most common application is in 5' nuclease assays, often known by the trade name TaqMan®. aatbio.comnih.gov In this format, a short oligonucleotide probe, specific to the target DNA sequence, is synthesized with a reporter dye like 5-carboxyfluorescein (FAM) at the 5' end and a quencher at the 3' end. nih.govaatbio.com

The mechanism proceeds as follows:

Hybridization: During the annealing step of PCR, both the primers and the fluorescent probe bind to their complementary sequences on the DNA template. idtdna.com While the probe is intact, the quencher absorbs the emissions from the FAM reporter dye due to their proximity. idtdna.com

Cleavage: As the DNA polymerase extends the primer, its 5' to 3' exonuclease activity cleaves the bound probe. idtdna.com

Signal Generation: This cleavage separates the FAM reporter from the quencher, leading to an increase in fluorescence. idtdna.com

Detection: The real-time PCR instrument measures this increase in fluorescence, which is directly proportional to the amount of amplified DNA product. aatbio.comidtdna.com

The ability to use different carboxyfluorescein derivatives with distinct spectral properties (e.g., FAM, HEX, JOE) allows for multiplex qPCR, where multiple DNA targets can be detected and quantified in a single reaction. nih.goveurofins.in This capability significantly enhances the efficiency and cost-effectiveness of molecular diagnostics and research. eurofins.in

Table 2: Common Carboxyfluorescein Derivatives in qPCR and Sequencing

| Dye Abbreviation | Full Chemical Name | Typical Role | Emission Max (nm) |

| FAM | 5-Carboxyfluorescein | Reporter Dye | 525 uci.edu |

| JOE | 2',7'-Dimethoxy-4',5'-dichloro-6-carboxyfluorescein | Reporter Dye | 555 uci.edu |

| HEX | 6-Carboxy-2′,4,4′,5′,7,7′-hexachlorofluorescein | Reporter Dye | N/A |

Protein and Peptide Labeling for Structural and Functional Studies

The ability to attach fluorescent probes to proteins and peptides is fundamental to understanding their complex roles in biological systems. This compound, with its reactive carboxyl group, serves as an effective label for these studies.

Covalent attachment of this compound to proteins allows researchers to monitor their conformational changes and interactions in real-time. nih.gov This is often achieved by modifying the dye to a more reactive form, such as a maleimide (B117702) or iodoacetamide (B48618) derivative, which can then specifically react with cysteine residues on the protein. nih.gov The fluorescence of the attached dye is sensitive to its local environment, providing a readout of changes in protein structure.

Techniques like single-molecule Förster Resonance Energy Transfer (FRET) utilize such labeled proteins to study their conformational dynamics. nih.gov In a FRET experiment, two different fluorophores, a donor and an acceptor, are attached to a protein. Changes in the distance between these dyes, which occur as the protein changes its shape, result in a change in the FRET signal. While specific examples using this compound in FRET are not detailed in the provided results, the principles of covalent labeling are broadly applicable. nih.govnih.gov The choice of fluorophore and its attachment site is critical to minimize any potential interference with the protein's natural function. nih.gov

A notable application of a fluorescein derivative, 4',5'-bis(1,3,2-dithioarsolan-2-yl)fluorescein, demonstrates the power of covalent labeling for in-situ studies. This membrane-permeant, non-fluorescent molecule becomes highly fluorescent upon binding to a specific tetracysteine motif engineered into a target protein within living cells. nih.gov This approach offers high specificity and minimizes the mass added to the protein compared to fluorescent protein tags. nih.gov

Table 1: Methods for Covalent Protein Labeling

| Labeling Chemistry | Target Residue | Key Features |

| Maleimide | Cysteine | Rapid and efficient reaction. nih.gov |

| Iodoacetamide | Cysteine | Generally slower than maleimide reactions. nih.gov |

| Tetracysteine-Arsenical | Tetracysteine Motif | High specificity and turns on fluorescence upon binding. nih.gov |

Understanding how proteins interact with other molecules is crucial for deciphering cellular pathways. nih.govspringernature.com Fluorescently labeled proteins, including those tagged with this compound derivatives, are instrumental in these investigations. nih.gov Fluorescence-based techniques can provide spatio-temporal information about these interactions within the complex environment of living cells. nih.gov

One approach involves monitoring changes in the fluorescence of the labeled protein upon binding to a ligand or another protein. These changes can manifest as alterations in fluorescence intensity, polarization, or lifetime. For instance, the binding of a ligand can alter the local environment of the fluorophore, leading to a detectable change in its emission.

Fluorescence polarization (FP) is a powerful technique for studying binding events in solution. When a small, fluorescently labeled molecule tumbles rapidly, its emitted light is depolarized. Upon binding to a larger protein, its tumbling slows, and the emitted light becomes more polarized. This change in polarization can be used to quantify the interaction.

Furthermore, fluorogenic probes can be designed to specifically detect protein-protein interactions. biorxiv.org These probes often consist of a fluorophore linked to two recognition elements that bind to the interacting proteins. The fluorescence is quenched until both recognition elements bind to their respective targets, bringing them into proximity and causing a conformational change that restores fluorescence. biorxiv.org

Enzyme Activity Assays and Substrate Sensing

The catalytic activity of enzymes is a cornerstone of biological function. This compound and its derivatives are key components in the development of sensitive assays to measure and screen for enzyme activity.

Fluorogenic substrates are molecules that are non-fluorescent or have low fluorescence until they are acted upon by a specific enzyme. The enzymatic reaction, typically a cleavage event, releases a fluorescent product. nih.gov This "turn-on" fluorescence provides a direct and continuous measure of enzyme activity. researchgate.net

Derivatives of this compound can be incorporated into peptide or other molecular backbones that are recognized by specific proteases or hydrolases. nih.govnih.gov For example, a peptide sequence that is a known substrate for a particular protease can be synthesized with a fluorescein derivative at one end and a quencher molecule at the other. In the intact substrate, the quencher suppresses the fluorescence of the fluorescein. Upon cleavage of the peptide by the protease, the fluorescein and quencher are separated, leading to a significant increase in fluorescence. nih.gov

This principle has been applied to develop assays for a wide range of proteases, including caspases, and hydrolases like glycoside hydrolases. nih.govnih.govbiotium.com The sensitivity and real-time nature of these assays make them valuable tools for studying enzyme kinetics and function. nih.gov

Table 2: Examples of Fluorogenic Substrates

| Enzyme Class | Substrate Principle | Fluorophore Example | Reference |

| Proteases | FRET-based cleavage | 5-Carboxyfluorescein (Fam) | nih.gov |

| Hydrolases | Release of fluorescent aglycone | Resorufin | nih.govnih.gov |

| Peptidases | Release of fluorescent amine | Aniline derivative | researchgate.net |

The development of new drugs often relies on the discovery of molecules that can inhibit the activity of specific enzymes. nih.govnih.gov High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify such inhibitors. nih.govnih.gov

Fluorogenic assays based on this compound and similar fluorophores are ideally suited for HTS because they are typically homogeneous (no separation steps required), sensitive, and amenable to automation in microplate formats. researchgate.netku.ac.ae The signal-to-background ratio is often high, as the fluorescence is only generated in the presence of enzyme activity. researchgate.net

In a typical HTS campaign for an enzyme inhibitor, the enzyme, its fluorogenic substrate, and a compound from the screening library are mixed in the wells of a microplate. researchgate.net A decrease in the rate of fluorescence generation compared to a control without the compound indicates that the compound is a potential inhibitor of the enzyme. Hits from the primary screen are then subjected to further validation and characterization.

Conjugation with Nanomaterials for Enhanced Probing and Sensing Platforms

The integration of fluorescent dyes like this compound with nanomaterials has opened up new avenues for creating highly sensitive and versatile sensing platforms. nih.gov

Graphene oxide (GO), for instance, has a large surface area and unique electronic properties that make it an excellent quencher of fluorescence. nih.gov When a fluorophore-labeled molecule, such as a DNA aptamer or an antibody, is adsorbed onto the surface of GO, its fluorescence is quenched. nih.govdoi.org In the presence of a target analyte that binds to the aptamer or antibody, the probe is released from the GO surface, restoring its fluorescence. nih.gov This "turn-on" sensing mechanism has been used to detect a variety of targets, including pathogens and cancer cells. nih.govdoi.org

Gold nanoparticles (AuNPs) are another class of nanomaterials that have been widely used in biosensing. medscape.comrsc.orgnih.gov They can also act as fluorescence quenchers and can be functionalized with biomolecules for targeted detection. medscape.com For example, AuNPs conjugated with antibodies and a fluorescent dye can be used to create sensitive immunoassays. nih.govunifi.it

Carbon quantum dots (CQDs) are emerging as promising nanomaterials for bioimaging and sensing due to their intrinsic fluorescence, biocompatibility, and ease of functionalization. nih.gov While specific examples of conjugation with this compound were not found, the functional groups on CQDs allow for their integration with various molecules, suggesting potential for the development of novel CQD-fluorescein composite probes. nih.govnih.gov

Table 3: Nanomaterials Used in Conjunction with Fluorescent Probes

| Nanomaterial | Principle of Operation | Application Example | Reference |

| Graphene Oxide (GO) | Fluorescence quenching and restoration | Pathogen and cancer cell detection | nih.govdoi.org |

| Gold Nanoparticles (AuNPs) | Fluorescence quenching, signal amplification | Immunoassays, distance measurements | medscape.comunifi.it |

| Carbon Quantum Dots (CQDs) | Intrinsic fluorescence, functionalization | Bioimaging, sensing | nih.govnih.gov |

Integration with Quantum Dots and Nanoparticles for Advanced Imaging Systems

The convergence of nanotechnology and fluorescence technology has led to the development of powerful imaging systems. This compound, a derivative of fluorescein, can be integrated with quantum dots (QDs) and other nanoparticles to create hybrid imaging agents with enhanced capabilities.

Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties, including a size-tunable fluorescence emission. nih.gov They possess several advantages over traditional organic dyes, such as high photostability, broad absorption spectra, and narrow, symmetric emission peaks. mdpi.com These properties make them excellent donors in Förster Resonance Energy Transfer (FRET) systems. rsc.orgnih.gov FRET is a mechanism describing energy transfer between two light-sensitive molecules. In a typical FRET-based imaging system, a donor fluorophore (like a quantum dot) absorbs light and, if in close proximity to an acceptor fluorophore (like this compound), can transfer the excitation energy non-radiatively.

The carboxylic acid group of this compound allows for its covalent conjugation to the surface of nanoparticles, which can be composed of various materials, including polymers like poly(lactic-co-glycolic acid) (PLGA) or inorganic materials. nih.gov This labeling of nanoparticles enables the tracking and visualization of their distribution and fate within biological systems. mdpi.com

Detailed Research Findings:

Research in this area has demonstrated that the choice of fluorescent label and the method of conjugation are critical, as they can influence the nanoparticle's biodistribution and targeting capabilities. While specific studies on this compound are limited in publicly available research, the principles derived from studies using the closely related 5-carboxyfluorescein (5-FAM) are highly relevant. For instance, fluorescently labeled nanoparticles have been used to visualize their accumulation in specific tissues or cell types, providing valuable insights into drug delivery and nanotoxicity.

The integration of QDs with fluorescent dyes like carboxyfluorescein derivatives can create ratiometric sensors, where the ratio of emission from the QD and the dye changes in response to a specific analyte, such as pH. nih.gov This ratiometric signaling provides a built-in control, making the measurements more reliable and less susceptible to fluctuations in probe concentration or excitation intensity.

| Nanoparticle System | Fluorophore | Application | Key Finding |

| Quantum Dot (QD) | Fluorescent Proteins (as acceptors) | Intracellular pH sensing | FRET between the QD donor and pH-sensitive fluorescent protein acceptors allows for ratiometric pH imaging in living cells. nih.gov |

| PLGA Nanoparticles | Covalently bound Cy5.5 | In vivo imaging | Covalent attachment of the dye to the nanoparticle prevents leakage and misinterpretation of biodistribution data. nih.gov |

| Protein Nanoparticles | ATTO488 and Sulfo-Cy5 | Tumor targeting | Fluorescent labeling can alter the biodistribution of targeted nanoparticles, highlighting the importance of careful probe selection. mdpi.com |

Construction of Nanosensors for Environmental and Chemical Analytical Targets

The development of sensitive and selective nanosensors is a rapidly growing field, with applications ranging from environmental monitoring to clinical diagnostics. This compound and its parent compounds are instrumental in the construction of fluorescent nanosensors due to their pH-sensitive fluorescence.

Nanosensors for pH are among the most well-developed. The fluorescence intensity of carboxyfluorescein derivatives is highly dependent on the surrounding pH, making them excellent candidates for pH-responsive probes. researchgate.net By encapsulating or covalently attaching these dyes to nanoparticles, researchers can create stable and biocompatible pH nanosensors. For example, polyacrylamide-based nanosensors incorporating 5(6)-carboxyfluorescein (B613776) (FAM) have been used to visualize dynamic pH gradients in biofilms. nih.gov

Detailed Research Findings:

The construction of these nanosensors often involves a ratiometric approach to enhance accuracy. This is typically achieved by co-immobilizing a pH-insensitive reference dye alongside the pH-sensitive carboxyfluorescein derivative on the same nanoparticle. The ratio of the two emission intensities then provides a reliable measure of the pH, independent of the sensor's concentration.

Beyond pH, carboxyfluorescein-based nanosensors can be designed to detect other analytes. By functionalizing the nanoparticle scaffold with specific recognition elements (e.g., enzymes, antibodies, or chelating agents), the fluorescence of the embedded dye can be modulated in response to the target analyte. For instance, the quenching or enhancement of fluorescein fluorescence can be triggered by the binding of metal ions or the enzymatic conversion of a substrate. While specific examples for this compound are not widely reported, the foundational chemistry is well-established with similar fluorescein derivatives.

| Nanosensor Type | Analyte | Principle of Detection |

| Polyacrylamide Nanoparticle | pH | Ratiometric fluorescence of co-immobilized pH-sensitive (Carboxyfluorescein) and pH-insensitive (TAMRA) dyes. nih.gov |

| Quantum Dot-Fluorescent Protein Conjugate | pH | FRET modulation between the QD and pH-sensitive fluorescent proteins. nih.gov |

| Liposomes | pH | Leakage of encapsulated carboxyfluorescein in response to changes in the external pH. researchgate.net |

Comparative Analysis with Other Fluorescent Probes in Research Contexts

Benchmarking 4',5'-Dimethyl-5-carboxyfluorescein Against Unmodified Fluorescein (B123965) Derivatives

The addition of two methyl groups to the xanthene core of carboxyfluorescein, creating this compound, subtly alters its physicochemical properties. These modifications are particularly relevant in applications such as intracellular pH (pHi) measurement.

In a comparative evaluation with its parent compound, carboxyfluorescein, dimethylcarboxyfluorescein demonstrates comparably intense fluorescence and excellent pH sensitivity in vitro. nih.gov Both compounds are effective for measuring pH near their respective pKa values. nih.gov However, significant differences emerge in their behavior within the complex intracellular environment. Factors such as protein binding, susceptibility to concentration-dependent self-quenching, photobleaching rates, and cellular retention times distinguish the performance of these closely related fluorescein derivatives. nih.gov

For instance, while both carboxyfluorescein and dimethylcarboxyfluorescein fluorescence intensity increases with pH, this response can be confounded by artifacts. nih.gov Interactions with intracellular proteins can cause spectral shifts, and high dye concentrations can lead to self-quenching, both of which can introduce inaccuracies into pH measurements if not properly controlled. nih.gov The core structure of fluorescein and its derivatives, including the carboxylated forms, makes them sensitive to pH, a property that is exploited for pH sensing but can be a drawback in other applications where stable fluorescence across a pH range is required. thermofisher.com

| Property | Unmodified Carboxyfluorescein | This compound | Key Considerations |

|---|---|---|---|

| pKa | ~6.5 biotium.com | Similar to carboxyfluorescein nih.gov | Selection should be matched to the expected pH of the experimental system. aatbio.com |

| pH Sensitivity | Excellent near pKa; fluorescence increases with pH. nih.govsigmaaldrich.com | Excellent near pKa; fluorescence increases with pH. nih.gov | A key feature for pH sensing, but a limitation for general labeling where pH-insensitivity is desired. thermofisher.com |

| Fluorescence Intensity | High quantum yield in alkaline conditions. muni.cz | Comparably intense fluorescence to carboxyfluorescein in vitro. nih.gov | Can be affected by intracellular environment (quenching, protein binding). nih.govnih.gov |

| Photostability | Prone to photobleaching, which can limit sensitivity in demanding applications. thermofisher.com | Subject to photobleaching, a general characteristic of fluoresceins. nih.govthermofisher.com | Limits utility in long-term imaging or super-resolution microscopy. thermofisher.comnumberanalytics.com |

| Cellular Retention | Can leak from cells over time. | Shows differences in retention compared to other fluoresceins. nih.gov | Poor retention increases background signal and complicates long-term studies. |

Advantages and Limitations Compared to Alternative Fluorophores (e.g., Rhodamines, Cyanine (B1664457) Dyes)

While fluorescein derivatives are valuable, other classes of organic dyes, such as rhodamines and cyanine (Cy) dyes, offer distinct advantages and disadvantages that make them more suitable for specific applications.

Rhodamines: This class of dyes, which shares a structural similarity with fluorescein, generally offers improved photostability and reduced pH sensitivity compared to fluorescein derivatives. thermofisher.com Dyes like tetramethylrhodamine (B1193902) (TMR) and its derivatives are significantly brighter and more photostable. dianova.com However, rhodamines can exhibit higher phototoxicity, a critical consideration in live-cell imaging where minimizing light-induced damage is paramount. acs.org Some rhodamine-based probes are specifically designed for acidic environments, such as lysosomes, utilizing a spirocyclic structure that remains non-fluorescent at neutral pH but opens to become highly fluorescent in acidic conditions. nih.gov

Cyanine Dyes (Cy Dyes): Cyanine dyes, such as Cy3 and Cy5, represent another versatile class of fluorophores. Their primary advantages include high extinction coefficients, good photostability (which can be further enhanced by chemical modifications), and tunable spectral properties that extend into the red and near-infrared (NIR) regions. nih.gov This longer wavelength emission is particularly beneficial as it minimizes autofluorescence from biological samples, leading to a better signal-to-noise ratio. nih.gov Like rhodamines, cyanine dyes are generally less sensitive to pH changes than fluoresceins. dianova.com A limitation can be their lower fluorescence quantum yield compared to some fluoresceins and rhodamines in certain environments. rndsystems.com

| Feature | Fluorescein Derivatives (e.g., this compound) | Rhodamine Derivatives (e.g., TRITC, Rhodamine Red-X) | Cyanine Dyes (e.g., Cy3, Cy5) |

|---|---|---|---|

| Photostability | Relatively low; prone to photobleaching. thermofisher.com | Generally higher than fluoresceins. dianova.com | Good to excellent; can be chemically enhanced. dianova.comnih.gov |

| Brightness (Quantum Yield) | High (e.g., ~0.92 for fluorescein). thermofisher.com | Variable, but can be very high. | Variable, can be lower than other classes (e.g., ~0.2 for Cy5). rndsystems.com |

| pH Sensitivity | High; fluorescence is strongly pH-dependent. nih.govthermofisher.com | Generally low; fluorescence is stable over a wide pH range. thermofisher.comdianova.com | Generally low. dianova.com |

| Spectral Range | Primarily green emission (~515-525 nm). sigmaaldrich.com | Green to red emission. dianova.comaxispharm.com | Broad range from visible to near-infrared. |

| Phototoxicity | Moderate. | Can be a significant issue in live-cell imaging. acs.org | Generally considered to have moderate phototoxicity. |

| Key Advantage | Excellent as a ratiometric pH indicator. | High photostability and brightness, good for immunofluorescence. dianova.com | Spectral versatility (red/NIR), low autofluorescence, high extinction coefficient. nih.gov |

| Key Limitation | Poor photostability and pH sensitivity limit general use. thermofisher.com | Potential for higher phototoxicity. acs.org | Can have lower quantum yields. rndsystems.com |

Strategic Considerations for Fluorescent Probe Selection in Specialized Research Applications

The choice of a fluorescent probe is not merely about selecting the brightest or most stable dye, but involves a strategic assessment of the probe's properties in the context of the specific biological question and experimental setup. numberanalytics.comnih.gov

Matching the Probe to the Analyte and Environment: For measuring intracellular ion concentrations, such as pH, the probe's pKa must be close to the physiological or expected pH of the compartment being studied to ensure maximum sensitivity. aatbio.comfrontiersin.org For targeting specific organelles, the probe's physicochemical properties, like molecular charge, are critical. For example, the negative mitochondrial membrane potential attracts cationic molecules, while the acidic environment of lysosomes allows for the accumulation of weakly basic probes. nih.gov

Photophysical Properties: The probe's brightness, a product of its extinction coefficient and quantum yield, determines the signal strength. nih.gov High photostability is crucial for applications requiring prolonged or intense illumination, such as super-resolution microscopy or single-molecule tracking. numberanalytics.comnih.gov The Stokes shift (separation between excitation and emission maxima) is also important; a larger Stokes shift can simplify filter selection and reduce spectral crosstalk in multicolor experiments. dianova.com

Minimizing Artifacts: The ideal probe should have minimal interaction with cellular components other than its target to avoid artifacts. nih.gov As seen with fluorescein derivatives, interactions with proteins or changes in concentration can alter fluorescence properties and lead to incorrect data. nih.gov Ratiometric probes, which allow for measurements based on the ratio of fluorescence at two different wavelengths, can help correct for variations in probe concentration, focal plane, and excitation light intensity, though they may not correct for all artifacts like protein binding. nih.govrsc.org

Compatibility with Instrumentation: The probe's excitation and emission spectra must be compatible with the available light sources (e.g., lasers) and detectors of the imaging system. nih.gov For multicolor imaging, the spectra of the chosen probes should have minimal overlap to prevent signal bleed-through. axispharm.com

Ultimately, the optimal fluorescent probe is one whose characteristics represent the best compromise for the specific demands of the experiment, from its chemical behavior in the cellular milieu to its performance under illumination. numberanalytics.com

Emerging Research Directions and Future Prospects for 4 ,5 Dimethyl 5 Carboxyfluorescein

Integration into Multi-Modal Imaging Systems for Comprehensive Biological Analysis

The future of biological imaging lies in the integration of multiple modalities to provide a more holistic understanding of complex biological processes. While fluorescence microscopy offers exceptional sensitivity and resolution, its combination with other techniques can offer complementary information. nih.govnih.gov The carboxyl group on 4',5'-Dimethyl-5-carboxyfluorescein serves as a versatile handle for conjugation to moieties suitable for other imaging techniques, paving the way for the development of multi-modal probes. unito.it

Future research will likely focus on creating hybrid probes where this compound is coupled with:

Magnetic Resonance Imaging (MRI) contrast agents: By linking the fluorophore to gadolinium or iron oxide nanoparticles, researchers can create probes that are simultaneously detectable by fluorescence microscopy and MRI. This would allow for the correlation of high-resolution cellular imaging with anatomical information from deep tissues.

Positron Emission Tomography (PET) tracers: Conjugation with a positron-emitting radionuclide would enable the use of this compound in PET imaging, a highly sensitive technique for in vivo quantitative imaging.

Computed Tomography (CT) contrast agents: The incorporation of heavy elements or nanoparticles opaque to X-rays would allow for the development of trimodal probes for fluorescence, MRI, and CT imaging. unito.it

These multi-modal probes will be instrumental in preclinical research, enabling the tracking of labeled cells or molecules in vivo with a combination of high-resolution optical imaging and whole-body anatomical and functional imaging.

Advancements in Photostability and Quantum Yield Enhancement Strategies for Long-Term Imaging

A significant limitation of many organic fluorophores, including fluorescein (B123965) derivatives, is their susceptibility to photobleaching and reduced quantum yield in certain environments. nih.gov Overcoming these limitations is crucial for enabling long-term imaging studies. Research in this area is focused on several promising strategies:

Structural Modifications: The introduction of the dimethyl groups at the 4' and 5' positions on the xanthene ring of this compound is a step in this direction. These groups can sterically hinder non-radiative decay pathways and protect the chromophore from photochemically induced damage, potentially leading to enhanced photostability and quantum yield compared to unsubstituted carboxyfluorescein. Further research could explore the impact of other substituents on the fluorescein core. nih.govresearchgate.net

Encapsulation in Nanomaterials: Incorporating this compound within the protective environment of silica (B1680970) nanoparticles or other polymer matrices can shield the dye from the bulk solvent and reduce photobleaching. researchgate.net This approach also allows for the covalent attachment of the dye within the nanoparticle, preventing leaching and ensuring long-term signal stability.

The following table summarizes the fluorescence properties of related fluorescein derivatives, highlighting the impact of substitution on their photophysical characteristics.